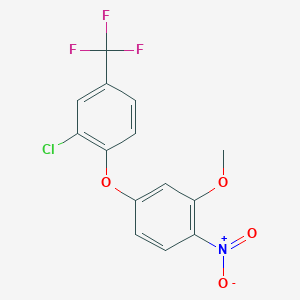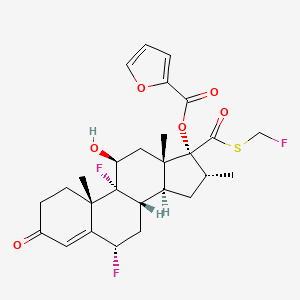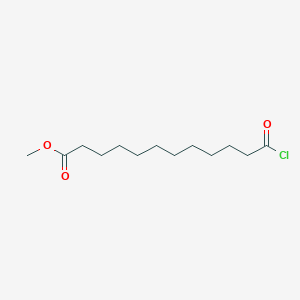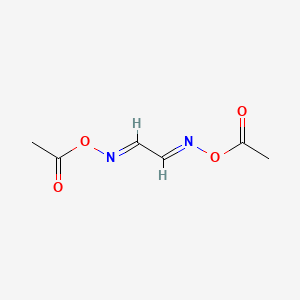
2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds. It features a benzene ring substituted with chloro, methoxy, nitro, and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes:
Nitration: Introducing a nitro group to a benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Methoxylation: Substituting a hydrogen atom on the benzene ring with a methoxy group using methanol and a suitable catalyst.
Chlorination: Introducing a chlorine atom to the benzene ring using chlorine gas or a chlorinating agent.
Trifluoromethylation: Adding a trifluoromethyl group using reagents like trifluoromethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
化学反应分析
Types of Reactions
2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Reduction: Hydrogen gas, palladium on carbon.
Major Products
Oxidation: Formation of corresponding quinones.
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of amino derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of functional groups like nitro and trifluoromethyl can influence its reactivity and interactions at the molecular level.
相似化合物的比较
Similar Compounds
2-Chloro-1-(3-methoxy-4-nitrophenoxy)benzene: Lacks the trifluoromethyl group.
1-(3-Methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene: Lacks the chloro group.
2-Chloro-4-(trifluoromethyl)benzene: Lacks the methoxy and nitro groups.
Uniqueness
The combination of chloro, methoxy, nitro, and trifluoromethyl groups in 2-Chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene imparts unique chemical properties, making it distinct from similar compounds
属性
CAS 编号 |
42874-02-2 |
|---|---|
分子式 |
C14H9ClF3NO4 |
分子量 |
347.67 g/mol |
IUPAC 名称 |
2-chloro-1-(3-methoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9ClF3NO4/c1-22-13-7-9(3-4-11(13)19(20)21)23-12-5-2-8(6-10(12)15)14(16,17)18/h2-7H,1H3 |
InChI 键 |
APSLKXCDORFAIZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)











